molecular formula C14H19N3OS2 B4278941 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide

2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide

Cat. No. B4278941
M. Wt: 309.5 g/mol
InChI Key: KOZSWEFMUGOWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide, also known as ET-1, is a compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been found to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide is not fully understood. However, studies have shown that 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide has also been found to inhibit the activation of certain signaling pathways that are involved in the inflammatory response.
Biochemical and Physiological Effects
2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide has been found to have a variety of biochemical and physiological effects. Studies have shown that 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activation of certain signaling pathways that are involved in the inflammatory response. 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide has also been found to have anti-oxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide in lab experiments is that it has been extensively studied and its properties are well understood. 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one limitation of using 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.

Future Directions

There are many potential future directions for research on 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide. One area of research is in the development of more potent and selective inhibitors of the enzymes that are targeted by 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide. Another area of research is in the development of new therapies for the treatment of cancer and inflammatory diseases that are based on the properties of 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide and its potential applications in scientific research.

Scientific Research Applications

2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide has been studied extensively for its potential applications in scientific research. One area of research is in the field of cancer treatment. 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. 2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

2-ethyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS2/c1-3-5-7-10(4-2)12(18)15-14-17-16-13(20-14)11-8-6-9-19-11/h6,8-10H,3-5,7H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZSWEFMUGOWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NC1=NN=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide
Reactant of Route 2
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2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide

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